2-(Chloromethyl)-3-methylaniline
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Overview
Description
2-(Chloromethyl)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloromethyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-methylaniline can be achieved through several methods. One common approach involves the chloromethylation of 3-methylaniline using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, and the chloromethyl group is introduced at the ortho position relative to the amino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-3-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the nitro group (if present) can yield amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Chloromethyl)-3-methylaniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-3-methylaniline involves its interaction with various molecular targets. The chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloromethyl)aniline
- 3-(Chloromethyl)aniline
- 4-(Chloromethyl)aniline
Uniqueness
2-(Chloromethyl)-3-methylaniline is unique due to the specific positioning of the chloromethyl and methyl groups on the benzene ring. This unique structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the methyl group at the meta position can influence the electron density of the benzene ring, affecting the compound’s reactivity in substitution and oxidation reactions.
Properties
Molecular Formula |
C8H10ClN |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
2-(chloromethyl)-3-methylaniline |
InChI |
InChI=1S/C8H10ClN/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,5,10H2,1H3 |
InChI Key |
HKTSKKAJVZSKFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)CCl |
Origin of Product |
United States |
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